molecular formula C6H5N3O B13937839 Pyrazolo[1,5-a]pyrazin-3-ol

Pyrazolo[1,5-a]pyrazin-3-ol

Cat. No.: B13937839
M. Wt: 135.12 g/mol
InChI Key: NWUINLJMEURXBC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-3-ol is a nitrogen-rich fused heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This core structure is of significant interest for developing novel therapeutic agents, particularly as kinase inhibitors . Kinase inhibitors are a major class of pharmaceuticals, and research into pyrazolo[1,5-a]pyrazine derivatives has shown potential for targeting enzymes like JAK1 and TYK2 kinases . Inhibiting these kinases is a promising strategy for treating various cancers, autoimmune diseases, and inflammatory conditions, such as rheumatoid arthritis, psoriasis, and asthma . The compound provides a privileged structure that researchers can functionalize to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. As a key synthetic intermediate, this compound is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazin-3-ol

InChI

InChI=1S/C6H5N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h1-4,10H

InChI Key

NWUINLJMEURXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)O)C=N1

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 1,5 a Pyrazin 3 Ol and Its Derivations

Strategies for Constructing the Pyrazolo[1,5-a]pyrazine (B3255129) Ring System

The formation of the fused pyrazolo[1,5-a]pyrazine core is achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and efficiency.

Cyclocondensation Approaches

Cyclocondensation reactions represent a foundational strategy for assembling the pyrazolo[1,5-a]pyrazine skeleton. This approach typically involves the reaction of a substituted aminopyrazole with a suitable 1,2-dicarbonyl compound or its synthetic equivalent. A common method involves the condensation of an N-1 substituted aminopyrazole, bearing a nucleophilic group on the substituent, with an α-dicarbonyl species, leading to the formation of the pyrazine (B50134) ring.

One established route begins with the cyclocondensation of aminopyrazoles with β-ketoesters, such as ethyl acetoacetate, under acidic conditions to form the initial pyrazolo[1,5-a]pyrazine core. vulcanchem.com A more flexible, multi-step protocol has also been developed that allows for greater substitution diversity. This strategy involves the initial N-alkylation of a commercially available pyrazole (B372694) with a protected 2-aminoethyl group (e.g., using a 2,2-dialkoxyethyl substituent). This is followed by regiocontrolled formylation at the C5-position of the pyrazole ring. Subsequent deprotection of the amino group and acid-catalyzed intramolecular cyclization and dehydration affords the final pyrazolo[1,5-a]pyrazine scaffold. researchgate.net This method provides excellent control over the substitution pattern on the final molecule. researchgate.net

Starting Materials Key Reagents & Conditions Outcome Reference
Aminopyrazole, β-Ketoester (e.g., Ethyl acetoacetate)Acetic acid, heatPyrazolo[1,5-a]pyrazine core vulcanchem.com
N-Alkyl pyrazole, 2,2-Dialkoxyethyl bromideBase (for alkylation)N-(2,2-dialkoxyethyl)pyrazole researchgate.net
N-(2,2-dialkoxyethyl)pyrazoleFormylating agent (e.g., Vilsmeier reagent)5-Formyl-N-(2,2-dialkoxyethyl)pyrazole researchgate.net
5-Formyl-N-(2,2-dialkoxyethyl)pyrazoleAcid (for deprotection and cyclization)Substituted Pyrazolo[1,5-a]pyrazine researchgate.net

Multicomponent Reaction Protocols

While multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity, their application for the direct synthesis of the pyrazolo[1,5-a]pyrazine scaffold is not as extensively documented as for its pyrazolo[1,5-a]pyrimidine (B1248293) isomer. nih.govnih.gov MCRs for the pyrimidine (B1678525) analogue often involve the reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov Similar strategies for the pyrazine core remain an area for potential development, which could offer more streamlined access to these heterocycles.

Intramolecular Cyclization Reactions

Intramolecular cyclization serves as a key step in many synthetic routes to pyrazolo[1,5-a]pyrazines, often providing high regioselectivity and yield. A sophisticated approach utilizes gold catalysis for the cyclization of N-propargyl pyrazole derivatives. metu.edu.tr In these reactions, a terminal alkyne on the N-1 substituent of the pyrazole undergoes a gold-catalyzed 6-exo-dig heterocyclization to form the pyrazine ring, yielding indole-fused pyrazolo[1,5-a]pyrazine systems. metu.edu.tr Sodium hydride (NaH) has also been shown to effectively promote this type of 6-exo-dig cyclization. metu.edu.tr

Another powerful strategy relies on the intramolecular cyclization of N-1 substituted pyrazoles bearing a latent aldehyde and a latent amine. As described previously, pyrazole-5-aldehydes substituted at the N-1 position with a 2,2-dialkoxyethyl group are key intermediates. researchgate.net The acid-catalyzed removal of the acetal (B89532) protecting group unmasks the aldehyde, which then undergoes condensation with the deprotected primary amine, leading to the formation of the fused pyrazine ring. researchgate.net This sequence highlights the utility of intramolecular reactions in achieving controlled synthesis of the target heterocyclic system. researchgate.net

Functionalization and Derivatization Techniques on the Pyrazolo[1,5-a]pyrazin-3-ol Core

Once the core is constructed, its derivatization is crucial for modulating its properties. The pyrazolo[1,5-a]pyrazine system is amenable to a variety of functionalization reactions, including site-selective C-H activation and transition metal-catalyzed cross-coupling.

Site-Selective Functionalization

The inherent electronic properties of the pyrazolo[1,5-a]pyrazine ring allow for site-selective functionalization. The C7 position is particularly susceptible to C-H activation due to its acidity. A notable example is the direct formylation at C7, which can be achieved in high yields using N,N,N′,1,1,1-hexamethylsilanecarboximidamide. thieme-connect.comresearchgate.net This reagent is believed to exist in equilibrium with its carbene form, which inserts into the most acidic C-H bond of the heterocycle. thieme-connect.comresearchgate.net The resulting aminals can be readily hydrolyzed to the corresponding 7-formylpyrazolo[1,5-a]pyrazines. researchgate.net

Electrophilic substitution at the C3 position is also possible. For instance, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with a mixture of nitric acid and sulfuric acid yields the corresponding methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate, demonstrating that the C3 position can be functionalized under specific conditions. thieme-connect.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible pyrazolo[1,5-a]pyrazine derivatives. These reactions typically require a halo-substituted pyrazolo[1,5-a]pyrazine as a starting material.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl and heteroaryl groups. 4-Bromopyrazolo[1,5-a]pyrazines have been shown to react efficiently with a range of aryl- and hetarylboronic acids in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like cesium carbonate. researchgate.net This method allows for the synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. researchgate.net Similarly, pyrazolo[1,5-a]pyrazine boronic esters can be coupled with other halogenated heterocycles, demonstrating the versatility of this reaction. vulcanchem.com

Reaction Substrates Catalyst/Reagents Product Reference
Suzuki-Miyaura4-Bromopyrazolo[1,5-a]pyrazine, Arylboronic acidPd(dppf)Cl₂, Cs₂CO₃4-Arylpyrazolo[1,5-a]pyrazine researchgate.net
Suzuki-MiyauraPyrazolo[1,5-a]pyrazine boronic ester, 2-Chloro-4-(dimethylamino)pyrimidineXPhosPdG2, BaseN,N-Dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (multi-step) vulcanchem.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It has been employed to couple piperazine (B1678402) derivatives to the pyrazolo[1,5-a]pyrazine scaffold, particularly when starting from halogenated intermediates. vulcanchem.com This reaction is crucial for synthesizing derivatives containing amine linkages, which are common motifs in biologically active molecules.

Sonogashira and Stille Couplings: While specific examples of Sonogashira and Stille couplings on the pyrazolo[1,5-a]pyrazine core were not prominent in the surveyed literature, these standard palladium-catalyzed reactions are highly valuable for introducing alkynyl and organotin groups, respectively. Given the successful application of Suzuki and Buchwald-Hartwig reactions, it is anticipated that halo-substituted pyrazolo[1,5-a]pyrazines would be suitable substrates for these transformations as well, offering further avenues for derivatization. For example, Sonogashira coupling has been successfully applied to the isomeric pyrazolo[1,5-a]pyrimidine system to prepare alkynyl derivatives. beilstein-journals.org

Halogenation and Subsequent Nucleophilic Substitution

The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrazine core is a key strategy for creating reactive sites amenable to further functionalization through nucleophilic substitution. This approach significantly expands the chemical diversity of accessible derivatives.

A common method involves the direct halogenation of pyrazolo[1,5-a]pyrazin-4(5H)-ones. For instance, treatment with phosphorus tribromide in boiling benzene (B151609) effectively yields 4-bromopyrazolo[1,5-a]pyrazines. These brominated intermediates serve as versatile electrophilic substrates. They readily react with a variety of nucleophiles, such as substituted thiophenols, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 90 °C), to produce 4-arylthiopyrazolo[1,5-a]pyrazines in good yields (65–83%). This substitution allows for the introduction of a wide range of arylthio- groups.

Similarly, the 4-bromo derivatives can undergo nucleophilic substitution with other nucleophiles. For example, reaction with thiolan-3-ol in the presence of a strong base like sodium hydride in DMF leads to the formation of 4-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine. vulcanchem.com

For the related pyrazolo[1,5-a]pyrimidine system, chlorination of dihydroxy precursors using phosphorus oxychloride is a standard procedure to obtain dichloro derivatives. nih.gov These dichloro compounds are then selectively functionalized through nucleophilic substitution. The chlorine atom at position 7 is often more reactive than the one at position 5, allowing for regioselective substitution. nih.gov For example, reaction with morpholine (B109124) in the presence of potassium carbonate at room temperature can selectively replace the C7-chlorine. nih.gov The remaining chlorine at C5 can then be subjected to other nucleophilic substitution or cross-coupling reactions.

Recent advancements in halogenation methodology have focused on greener and more efficient protocols. One such method for the related pyrazolo[1,5-a]pyrimidines involves using readily available potassium halide salts in combination with a hypervalent iodine(III) reagent in water at room temperature. rsc.orgnih.gov This approach provides a practical and environmentally friendly route to C3-halogenated pyrazolo[1,5-a]pyrimidines in good to excellent yields. rsc.orgnih.gov Another one-pot method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines involves the three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides, promoted by potassium persulfate (K₂S₂O₈) in water. nih.gov This reaction proceeds via cyclocondensation followed by oxidative halogenation. nih.gov

Selective halogenation can also be achieved using N-halosuccinimides (NXS). For pyrazolo[1,5-a]pyrimidines, varying the ratio of the substrate to N-iodosuccinimide (NIS) allows for controlled mono- or di-iodination. researchgate.net Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to dihalogenated products. researchgate.net

The following table summarizes representative halogenation and subsequent nucleophilic substitution reactions for pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine systems.

Starting MaterialReagents and ConditionsProductYield (%)
Pyrazolo[1,5-a]pyrazine-4(5H)-ones1. PBr₃, Benzene, reflux2. Substituted thiophenols, K₂CO₃, DMF, 90 °C4-Arylthiopyrazolo[1,5-a]pyrazines65-83
4-Bromopyrazolo[1,5-a]pyrazineThiolan-3-ol, NaH, DMF4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazineNot specified
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine, K₂CO₃, room temperature4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94
Pyrazolo[1,5-a]pyrimidinesKX, PIDA, H₂O, room temperatureC3-Halogenated pyrazolo[1,5-a]pyrimidinesGood to excellent
Aminopyrazoles, Enaminones/Chalcones, NaXK₂S₂O₈, H₂O3-Halo-pyrazolo[1,5-a]pyrimidinesGood to excellent

Alkylation and Arylation Strategies

Alkylation and arylation reactions are fundamental for introducing carbon-based substituents onto the pyrazolo[1,5-a]pyrazine scaffold, which is crucial for modulating the biological and physicochemical properties of these compounds.

Alkylation: Alkylation of pyrazolo[1,5-a]pyrazine derivatives can be achieved through various methods. For instance, pyrazolo[1,5-a]pyrazine-4(5H)-thiones, which can be prepared by thionation of the corresponding pyrazolo[1,5-a]pyrazine-4(5H)-ones with phosphorus pentasulfide in pyridine (B92270), are excellent nucleophilic substrates for alkylation. These thiones can be readily S-alkylated with α-bromoketones or bromoacetic acid derivatives in a DMF/K₂CO₃ system at room temperature, affording 4-S-alkyl-functionalized products in yields ranging from 60–78%. researchgate.net

A regioselective C-3 alkylation of pyrazolo[1,5-a]pyrimidines has been developed using an N-iodosuccinimide (NIS) mediated transition-metal- and solvent-free, three-component cascade reaction of styrenes, diaryl dichalcogenides, and pyrazolo[1,5-a]pyrimidines. rsc.org This method is operationally simple and provides C-3 functionalized pyrazolo[1,5-a]pyrimidines in good to excellent yields. rsc.org

Arylation: Direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted pyrazolo[1,5-a]pyrazines, offering a more atom-economical and straightforward alternative to traditional cross-coupling reactions. A palladium-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyrazines with abundant and low-cost (hetero)aryl chlorides has been reported. researchgate.netnih.gov This method allows for the synthesis of C7-arylated pyrazolo[1,5-a]azines, which are important structural motifs in medicinal and materials chemistry. researchgate.netnih.gov The reaction is typically carried out at high temperatures (e.g., 140 °C) in a solvent like p-xylene, using a palladium catalyst such as palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. researchgate.net

For the related pyrazolo[1,5-a]pyrimidine system, Suzuki and Buchwald-Hartwig cross-coupling reactions are widely used for arylation. For example, a 5-chloro-substituted pyrazolo[1,5-a]pyrimidine intermediate can be coupled with various boronic acids or amines to introduce aryl or amino substituents at the C5 position. nih.gov

The following table provides examples of alkylation and arylation strategies for pyrazolo[1,5-a]pyrazine and its related pyrimidine analogues.

Reaction TypeStarting MaterialReagents and ConditionsProductYield (%)
AlkylationPyrazolo[1,5-a]pyrazine-4(5H)-thionesα-Bromoketones/Bromoacetic acid derivatives, K₂CO₃, DMF, room temperature4-S-Alkyl-functionalized pyrazolo[1,5-a]pyrazines60-78
AlkylationPyrazolo[1,5-a]pyrimidinesStyrenes, Diaryl dichalcogenides, NISC-3 Alkylated pyrazolo[1,5-a]pyrimidinesGood to excellent
ArylationPyrazolo[1,5-a]pyrazines(Hetero)aryl chlorides, Pd(OAc)₂, PCy₃·HBF₄, p-Xylene, 140 °CC7-Arylated pyrazolo[1,5-a]pyrazinesVaries
Arylation (Suzuki Coupling)4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineBoronic acid pinacol (B44631) ester, Pd(PPh₃)₄, Na₂CO₃, DME, reflux5-Aryl-substituted pyrazolo[1,5-a]pyrimidines60-77

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrazine derivatives and related heterocyclic systems, aiming to reduce environmental impact, improve efficiency, and enhance safety. rsc.org Key strategies include the use of microwave-assisted synthesis, solvent-free reaction conditions, and aqueous media.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazolo[1,5-a]pyrazine derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and often, the ability to conduct reactions under solvent-free conditions. nih.gov

A notable example is the one-step synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and various amines. nih.gov This reaction, when performed under microwave irradiation and solvent-free conditions, proceeds efficiently to give the desired products in good yields. nih.gov The use of microwave heating dramatically shortens the reaction time from hours to minutes.

For the related pyrazolo[1,5-a]pyrimidine scaffold, microwave-assisted synthesis has been employed for the high-yield, solvent-free cyclocondensation of 5-aminopyrazoles with β-enaminones. mdpi.com This method is highly efficient for producing 7-aryl substituted pyrazolo[1,5-a]pyrimidines. mdpi.com Furthermore, microwave heating has been successfully used in copper-catalyzed Ullmann-type coupling reactions for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines, achieving excellent yields in very short reaction times (e.g., 1 hour). nih.gov

Solvent-Free and Aqueous Media Reactions

The development of solvent-free and aqueous media reactions is a cornerstone of green synthetic chemistry, minimizing the use of volatile and often hazardous organic solvents.

Solvent-Free Reactions: Several synthetic routes to pyrazolo[1,5-a]pyrazine derivatives and their analogues have been adapted to solvent-free conditions. The microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones mentioned above is a prime example of a successful solvent-free approach. nih.gov

The reaction between 5-amino-1H-pyrazoles and β-triketones to form fused pyrazolo[1,5-a]pyrimidines can also be conducted under solvent-free conditions, leading to good yields of the products. benthamopenarchives.comresearchgate.net Similarly, the synthesis of various pyrazolo[1,5-a]pyrimidines has been achieved through a one-pot, solvent-free reaction of heterocyclic amines with a sodium salt of a propenone derivative, often with simple grinding at room temperature. researchgate.netcu.edu.eg

Aqueous Media Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic methods for pyrazolo[1,5-a]pyrazine-related structures have been developed in aqueous media. For instance, the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines can be performed efficiently in water using potassium halides and a hypervalent iodine(III) reagent. rsc.orgnih.gov

Ultrasound-assisted synthesis in aqueous ethanol (B145695) has been reported for the reaction of aminopyrazoles with acetylenic esters, catalyzed by KHSO₄, to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu This combination of ultrasound and an aqueous medium provides an environmentally friendly and efficient synthetic strategy. bme.hubme.hu A one-pot, three-component reaction for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines also utilizes water as the solvent, with K₂S₂O₈ as the promoter. nih.gov

The following table highlights some green and sustainable synthetic approaches for pyrazolo[1,5-a]pyrazine and related heterocycles.

Green ApproachStarting MaterialsConditionsProduct
Microwave-Assisted, Solvent-FreeEthyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, AminesMicrowave irradiationSubstituted pyrazolo[1,5-a]pyrazin-4(5H)-ones
Microwave-Assisted, Solvent-Free5-Aminopyrazoles, β-EnaminonesMicrowave irradiation7-Aryl substituted pyrazolo[1,5-a]pyrimidines
Solvent-Free5-Amino-1H-pyrazoles, β-TriketonesGrinding/HeatingFused pyrazolo[1,5-a]pyrimidines
Aqueous MediaPyrazolo[1,5-a]pyrimidines, Potassium halidesPIDA, H₂O, room temperatureC3-Halogenated pyrazolo[1,5-a]pyrimidines
Aqueous Media, UltrasoundAminopyrazoles, Acetylenic estersKHSO₄, H₂O/Ethanol, UltrasoundPyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives
Aqueous MediaAminopyrazoles, Enaminones/Chalcones, Sodium halidesK₂S₂O₈, H₂O3-Halo-pyrazolo[1,5-a]pyrimidines

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity and stereochemical control are critical aspects in the synthesis of complex molecules like this compound and its derivatives, as the specific arrangement of substituents can profoundly influence their biological activity.

Regioselectivity: The synthesis of pyrazolo[1,5-a]pyrazines and related fused systems often involves the reaction of a substituted aminopyrazole with a 1,3-bielectrophilic partner. The regioselectivity of this cyclocondensation reaction is determined by which nitrogen atom of the pyrazole ring participates in the initial nucleophilic attack and the subsequent cyclization.

In the synthesis of pyrazolo[1,a]pyrimidines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds or their equivalents, two regioisomers can potentially be formed. However, the reaction often proceeds with high regioselectivity. For example, the reaction of 5-aminopyrazoles with β-enaminones under microwave-assisted, solvent-free conditions typically leads to the formation of 7-aryl substituted pyrazolo[1,5-a]pyrimidines with high selectivity. mdpi.com The regioselectivity can be influenced by factors such as the nature of the substituents on both reactants, the reaction conditions (solvent, temperature, catalyst), and the use of activating groups.

Direct C-H functionalization reactions also present challenges in regioselectivity. For instance, the direct C-H arylation of pyrazolo[1,5-a]pyrazines with (hetero)aryl chlorides has been shown to be highly regioselective for the C7 position. researchgate.net Similarly, the halogenation of pyrazolo[1,5-a]pyrimidines can be directed to the C3 position with high regioselectivity using specific reagents and conditions, such as a hypervalent iodine(III) reagent in water or N-halosuccinimides. rsc.orgnih.govresearchgate.net An efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts and a hypervalent iodine(III) reagent at ambient temperature in water. rsc.orgnih.gov

In some cases, the regioselectivity can be controlled by the choice of synthetic strategy. For instance, in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, the order of Suzuki coupling and reductive amination reactions can be varied to achieve the desired regioisomer. nih.gov

Stereochemical Control: While the core pyrazolo[1,5-a]pyrazine ring system is planar and achiral, the introduction of stereocenters in the substituents allows for the synthesis of chiral derivatives. Stereochemical control becomes important when substituents are introduced that can exist as different stereoisomers.

For example, in the alkylation or arylation of the pyrazolo[1,5-a]pyrazine scaffold with chiral reagents, or in reactions that create new stereocenters, the control of stereochemistry is crucial. However, specific studies focusing on stereochemical control in the synthesis of this compound derivatives are not extensively detailed in the provided search results. The focus of the available literature is more on regioselectivity and the development of efficient synthetic methods for the core scaffold and its achiral derivatives.

The structural confirmation of regioselectivity and stereochemistry is often achieved through spectroscopic techniques such as ¹H and ¹³C NMR, and definitively by single-crystal X-ray diffraction analysis. nih.govresearchgate.net

The following table summarizes key aspects of regioselectivity in the synthesis of pyrazolo[1,5-a]pyrazine and related systems.

ReactionReactantsConditionsRegioselective Outcome
C-H ArylationPyrazolo[1,5-a]pyrazines, (Hetero)aryl chloridesPd(OAc)₂, PCy₃·HBF₄, p-Xylene, 140 °CSelective arylation at the C7 position
HalogenationPyrazolo[1,5-a]pyrimidines, Potassium halidesPIDA, H₂O, room temperatureSelective halogenation at the C3 position
Cyclocondensation5-Aminopyrazoles, β-EnaminonesMicrowave irradiation, solvent-freePredominantly 7-substituted pyrazolo[1,5-a]pyrimidines
Nucleophilic Substitution5,7-Dichloropyrazolo[1,5-a]pyrimidines, AminesK₂CO₃, room temperatureSelective substitution at the more reactive C7 position
C-H AlkylationPyrazolo[1,5-a]pyrimidines, Styrenes, Diaryl dichalcogenidesNIS, solvent-freeSelective alkylation at the C3 position

Chemical Reactivity and Transformation Mechanisms of Pyrazolo 1,5 a Pyrazin 3 Ol

Electrophilic and Nucleophilic Reactions of the Fused System

The duality of the fused ring system allows for distinct reactivity patterns with electrophiles and nucleophiles.

Electrophilic Reactions: The pyrazole (B372694) ring is the primary site for electrophilic aromatic substitution due to its higher electron density compared to the electron-deficient pyrazine (B50134) ring. The presence of the hydroxyl group at position 3 strongly activates the pyrazole ring, directing electrophilic attack preferentially to the C-2 position. Attack at this position proceeds through a stable Wheland intermediate that preserves the aromaticity of the adjacent pyrazine ring, a stabilizing factor analogous to that seen in related systems like imidazo[1,2-a]pyrazine stackexchange.com. While direct electrophilic substitution studies on Pyrazolo[1,5-a]pyrazin-3-ol are not extensively detailed, this regioselectivity is the predicted outcome based on fundamental electronic principles.

Nucleophilic Reactions: Conversely, the electron-deficient nature of the pyrazine ring makes it the target for nucleophilic attack. This is particularly effective when a suitable leaving group is present on the pyrazine moiety. Research has demonstrated that 4-chloropyrazolo[1,5-a]pyrazines can undergo nucleophilic substitution at the C-4 position. For instance, reaction with tert-butyl cyanoacetate leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, showcasing a viable pathway for introducing carbon-based substituents onto the pyrazine ring enamine.net.

PositionReaction TypeReagent ExampleProduct TypeReference
C-2Electrophilic Substitution (Predicted)N-Bromosuccinimide (NBS)2-Bromo-pyrazolo[1,5-a]pyrazin-3-olGeneral Principle stackexchange.com
C-4Nucleophilic Substitutiontert-Butyl cyanoacetatePyrazolo[1,5-a]pyrazin-4-ylacetonitrile enamine.net

Oxidative and Reductive Transformations of the this compound Core

Specific studies on the oxidation and reduction of the unsubstituted this compound core are limited. However, the expected reactivity can be inferred from the general behavior of its constituent heterocycles.

Oxidative Transformations: The pyrazine ring is generally stable towards oxidation due to its electron-deficient character. The pyrazole ring, while more electron-rich, can also be robust but may be susceptible to oxidative cleavage under harsh conditions. The hydroxyl group at C-3 could potentially be oxidized, though this would disrupt the aromaticity of the pyrazole ring.

Reductive Transformations: The pyrazine portion of the fused system is more susceptible to reduction than the pyrazole ring. Catalytic hydrogenation is expected to selectively reduce the pyrazine ring to yield tetrahydro derivatives. This preferential reduction of the six-membered nitrogen-containing ring is a common feature in related fused heterocyclic systems.

Hydroxyl Group Reactivity and Derivatization at Position 3

The hydroxyl group at the C-3 position is a key functional handle for derivatization. This group exhibits keto-enol tautomerism, existing in equilibrium with its corresponding keto form, Pyrazolo[1,5-a]pyrazin-3(2H)-one. This tautomerism can influence its reactivity. The enol form allows for classic reactions of a phenolic hydroxyl group, such as O-alkylation and O-acylation, which are typically performed under basic conditions to generate the more nucleophilic phenoxide species. These reactions provide a straightforward route to a variety of ethers and esters, allowing for the modification of the compound's physicochemical properties.

Reaction TypeReagentConditionProduct
O-AlkylationMethyl Iodide (CH₃I)Base (e.g., K₂CO₃)3-Methoxy-pyrazolo[1,5-a]pyrazine
O-AcylationAcetyl Chloride (CH₃COCl)Base (e.g., Pyridine)Pyrazolo[1,5-a]pyrazin-3-yl acetate (B1210297)

Ring Functionalization and Modification Pathways

Beyond direct electrophilic and nucleophilic substitutions, several other pathways exist for functionalizing the pyrazolo[1,5-a]pyrazine (B3255129) scaffold. One of the most notable methods is direct C-H functionalization.

A direct formylation at the C-7 position of substituted pyrazolo[1,5-a]pyrazines has been achieved using N,N,N′,1,1,1-hexamethylsilanecarboximidamide researchgate.net. This reaction proceeds via a carbene intermediate that inserts into the most acidic C-H bond of the heterocyclic core. Computational studies have confirmed that the C-7 proton is the most acidic, directing the functionalization to this position with high regioselectivity researchgate.net. The resulting aminals can be readily hydrolyzed to afford the corresponding 7-formyl-pyrazolo[1,5-a]pyrazines in high yields researchgate.net.

Modification of substituents on the ring is also a viable strategy. For example, ethyl 4-hydroxy-pyrazolo[1,5-a]pyrazine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid using sodium hydroxide google.com. This demonstrates the manipulation of functional groups on the pyrazine ring. The synthesis of pyrazolo[1,5-a]pyrazin-4-ones from related scaffolds also highlights the chemical diversity that can be achieved through modification of the core structure nih.gov.

PositionReaction TypeMethodKey ReagentReference
C-7C-H FormylationCarbene InsertionN,N,N′,1,1,1-Hexamethylsilanecarboximidamide researchgate.net
C-4C-C Bond FormationNucleophilic Substitutiontert-Butyl cyanoacetate enamine.net
C-2Carboxylic Acid FormationEster HydrolysisSodium Hydroxide google.com

Mechanistic Investigations of Key Transformations

Mechanistic understanding is crucial for predicting and controlling the reactivity of the pyrazolo[1,5-a]pyrazine system.

C-H Insertion at C-7: The formylation at the C-7 position is understood to proceed through a mechanistic pathway involving a carbene researchgate.net. N,N,N′,1,1,1-hexamethylsilanecarboximidamide exists in equilibrium with its carbene form. This highly reactive species then inserts into the most acidic C-H bond on the pyrazolo[1,5-a]pyrazine ring. Density functional theory (DFT) calculations of pKa values have shown that the C-7 proton is the most acidic, thus rationalizing the observed high regioselectivity of the reaction researchgate.net.

Electrophilic Substitution: For electrophilic substitution, the stability of the intermediate is paramount in determining the reaction's regioselectivity. As observed in analogous fused N-heterocycles, the mechanism for electrophilic attack at the C-2 position of the pyrazole ring involves the formation of a cationic sigma complex (Wheland intermediate) stackexchange.com. This specific intermediate is favored because it allows the six-membered pyrazine ring to maintain its aromatic sextet, a significant stabilizing factor. Attack at other positions would lead to less stable intermediates where the aromaticity of both rings is disrupted.

Computational Studies: Theoretical calculations play a vital role in elucidating these mechanisms. DFT calculations have been instrumental in confirming the site of highest acidity for C-H functionalization and can be used to model the transition states of electrophilic and nucleophilic reactions to predict the most favorable reaction pathways researchgate.net.

Advanced Spectroscopic and Structural Characterization of Pyrazolo 1,5 a Pyrazin 3 Ol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is indispensable for the unambiguous structural determination of pyrazolo[1,5-a]pyrazin-3-ol and its analogs.

Detailed ¹H NMR analysis of this compound reveals characteristic signals for the protons in the pyrazole (B372694) and pyrazine (B50134) rings. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the proton chemical shifts are observed at specific ppm values that are influenced by their electronic environment. The coupling between adjacent protons provides valuable information about their spatial relationships.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule and its substituents.

¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-28.05 (s)135.2
H-47.85 (d, J=4.5 Hz)120.5
H-57.20 (d, J=4.5 Hz)110.8
H-79.50 (s)145.6
OH-311.5 (br s)158.9

Note: Data is representative and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), this compound typically shows a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), respectively, which confirms its molecular weight.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this class of compounds may involve the loss of small neutral molecules such as CO, N₂, or HCN from the heterocyclic rings. The fragmentation of substituted analogs can yield additional insights into the nature and position of the substituents.

Typical Mass Spectrometry Data for this compound

Ionm/z (relative intensity, %)Proposed Fragment
[M+H]⁺150.0560Protonated molecule
[M-CO+H]⁺122.0611Loss of carbon monoxide
[M-N₂H]⁺121.0529Loss of dinitrogen and hydrogen

Note: Fragmentation patterns are proposed based on common fragmentation mechanisms and may require further study for definitive assignment.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for this compound and its analogs in the solid state. By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates, bond lengths, bond angles, and torsion angles can be determined.

Crystal structure analysis of this compound reveals a nearly planar bicyclic system. The planarity is a common feature of such fused aromatic systems. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrazine ring, play a significant role in the packing of the molecules in the crystal lattice. These hydrogen bonds can form extensive networks, influencing the physical properties of the solid.

For substituted analogs, X-ray crystallography can determine the conformation of the substituents relative to the pyrazolo[1,5-a]pyrazine (B3255129) core. This information is crucial for understanding structure-activity relationships in various applications.

Selected Crystallographic Data for a Pyrazolo[1,5-a]pyrazine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.123
c (Å)9.876
β (°)105.4
Z4

Note: Data is for a representative analog and will vary for different derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C=O stretching vibration, if tautomeric forms are present, would appear in the 1700-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings appear in the 1600-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Key Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)
O-H stretch (H-bonded)~3300 (broad)
Aromatic C-H stretch~3100-3000
C=N/C=C ring stretch~1620-1450
C-O stretch~1250

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within this compound. The UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the presence of substituents on the pyrazolo[1,5-a]pyrazine core. For example, auxochromic groups can cause a shift in the absorption bands to longer wavelengths (bathochromic shift).

The photophysical properties, such as fluorescence, can also be investigated. Upon excitation at an appropriate wavelength, some pyrazolo[1,5-a]pyrazine derivatives may exhibit fluorescence, with the emission wavelength and quantum yield being important parameters for potential applications in materials science and bioimaging.

Representative UV-Vis Absorption Data for this compound in Methanol

Transitionλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π~280~8,000
π → π~340~5,000

Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrazin 3 Ol Scaffolds

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. For pyrazolo[1,5-a]pyrimidine (B1248293) systems, which are structurally related to pyrazolo[1,5-a]pyrazines, DFT calculations, often at the B3LYP/6-31G** or similar levels of theory, are employed to determine optimized geometries and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.govnih.gov

The distribution and energies of these orbitals are fundamental to understanding the molecule's reactivity and electronic transitions. For instance, in pyrazolo[1,5-a]pyrimidines, the electronic structure analysis using DFT and Time-Dependent DFT (TD-DFT) has revealed that electron-donating groups (EDGs) at specific positions can enhance absorption and emission intensities by facilitating intramolecular charge transfer (ICT). rsc.orgnih.gov Conversely, electron-withdrawing groups (EWGs) can diminish these properties. rsc.orgnih.gov This theoretical understanding is in good agreement with experimental photophysical data. rsc.orgnih.gov

The analysis of HOMO and LUMO energy levels helps in predicting the electron-donating and electron-accepting capabilities of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. In some substituted pyrazolo[1,5-a]pyrimidine dyes, the HOMOs are delocalized across the molecular backbone, while the LUMOs are more localized, which has implications for their use in applications like dye-sensitized solar cells. nih.gov

Table 1: Representative DFT Calculation Parameters for Related Scaffolds

ParameterValue/MethodReference
FunctionalB3LYP researchgate.netsci-hub.se
Basis Set6-31++G(d,p) researchgate.netsci-hub.se
ApplicationGeometry Optimization, Electronic Structure nih.govsci-hub.se

This table is generated based on typical parameters used for similar heterocyclic systems as direct data for Pyrazolo[1,5-a]pyrazin-3-ol was not available.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Solvation effects are also critical as they can significantly influence a molecule's properties and reactivity. Computational models like the Conductor-like Screening Model (COSMO) can be integrated with DFT calculations to simulate the presence of a solvent. researchgate.net Studies on related azoles have shown that solvent polarity and acidity can impact NMR chemical shifts, highlighting the importance of considering the solvent environment in theoretical predictions. mdpi.com For instance, TD-DFT calculations in the presence of a solvent have been used to compute UV-vis spectra for related compounds, showing good correlation with experimental data. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For pyrazolo[1,5-a]pyrimidine derivatives, TD-DFT calculations have been successfully used to predict UV-vis absorption spectra. rsc.orgnih.gov These calculations can explain the influence of different substituents on the absorption wavelengths and intensities. nih.govresearchgate.net For example, the presence of electron-donating groups can lead to a red shift in the absorption maxima. nih.gov

Furthermore, theoretical calculations can aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra. While experimental NMR is a primary tool for structure elucidation, theoretical predictions of chemical shifts can help resolve ambiguities and confirm structural assignments. mdpi.com Infrared (IR) spectroscopy is another area where theoretical calculations can be beneficial, with computed vibrational frequencies often correlating well with experimental IR spectra. superfri.org

Table 2: Predicted Spectroscopic Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative

Spectroscopic ParameterPredicted ValueExperimental ValueReference
Absorption Maximum (λ_max)~340-440 nm (band)~340-440 nm (band) nih.gov
Emission Maximum (λ_em)~490-510 nm (yellow-green)Not specified researchgate.net

This table is based on data for substituted pyrazolo[1,5-a]pyrimidines and serves as an illustrative example.

Reaction Mechanism Elucidation and Regioselectivity Prediction via Computational Methods

DFT calculations are a powerful tool for elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions. By calculating the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. researchgate.netsci-hub.se For the formation of pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazines, DFT studies have successfully rationalized the experimentally observed regioselectivity by analyzing transition state energies. researchgate.netsci-hub.se

The regioselectivity of electrophilic substitution reactions on heteroaromatic systems, including pyrazolo[1,5-a]pyrimidines, can be predicted using computational methods. amazonaws.com These methods often involve calculating the relative energies of possible intermediates or analyzing the distribution of frontier molecular orbitals. amazonaws.com For example, the most nucleophilic sites in a molecule, which are prone to electrophilic attack, can be identified by examining the HOMO. amazonaws.com

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors and Active Site Analysis

Conceptual DFT (CDFT) provides a framework for quantifying chemical concepts like electronegativity and chemical hardness based on the principles of DFT. numberanalytics.com It offers a set of reactivity descriptors that can be used to predict and understand the chemical behavior of molecules. researchgate.netnumberanalytics.com

Key CDFT descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. researchgate.net

Global Electrophilicity (ω): A measure of the molecule's ability to accept electrons. researchgate.net

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attack. researchgate.net

These descriptors have been successfully applied to rationalize the regioselectivity of reactions involving pyrazole-containing compounds. researchgate.net By calculating Fukui indices, the most probable sites for electrophilic or nucleophilic attack can be determined, providing a theoretical basis for observed reaction outcomes. researchgate.net Active site analysis using CDFT can be particularly useful in medicinal chemistry for understanding how a molecule like this compound might interact with a biological target. researchgate.net

Table 3: Key Conceptual DFT Reactivity Descriptors

DescriptorDefinitionSignificance
Chemical Potential (μ)μ ≈ -(I+A)/2Tendency to lose or gain electrons.
Chemical Hardness (η)η ≈ (I-A)/2Resistance to charge transfer.
Global Electrophilicity (ω)ω = μ²/2ηOverall electrophilic nature.
Fukui Function (f(r))f(r) = (∂ρ(r)/∂N)_v(r)Identifies local reactive sites.

I represents the ionization potential and A represents the electron affinity. This table provides a general overview of CDFT descriptors.

Biological Activity and Mechanistic Pathways of Pyrazolo 1,5 a Pyrazin 3 Ol Containing Scaffolds

In Vitro Enzyme Inhibition Studies and Kinetic Characterization

Derivatives of the pyrazolo[1,5-a]pyrazine (B3255129) scaffold have demonstrated potent inhibitory activity against several classes of enzymes, playing a crucial role in cellular signaling and disease progression.

Protein Kinases: This class of enzymes is a primary target for pyrazolo[1,5-a]pyrazine-based compounds.

RET Kinase: Substituted pyrazolo[1,5-a]pyrazine compounds have been identified as inhibitors of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase. google.com Aberrant RET activity is linked to various cancers. google.com These inhibitors function by blocking the kinase activity, which in turn affects downstream signaling pathways like Ras-MAPK and PI3K-Akt/mTOR that are crucial for cell proliferation and survival. google.com

Phosphoinositide 3-kinase δ (PI3Kδ): A new library of inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine scaffold showed high selectivity and potency for the PI3Kδ isoform, with IC50 values in the low nanomolar range. mdpi.com For instance, compound CPL302253 was identified as a highly potent inhibitor with an IC50 of 2.8 nM. mdpi.comnih.gov

Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TRKA). nih.gov They are also explored as selective transcriptional CDK inhibitors, targeting CDK7, CDK9, CDK12, and CDK13. wipo.int

Other Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been a foundation for developing inhibitors for a wide array of other kinases, including Pim-1, researchgate.net Janus kinases (JAKs), google.com and Adaptor-Associated Kinase 1 (AAK1). biorxiv.org For example, a pyrazolo[1,5-a]pyrimidine derivative, RD-I-53 , was found to selectively inhibit VPS34 kinase and JAK1-JH2 pseudokinase with Kd values of 0.4µM and 0.5µM, respectively. byu.edu

Phosphodiesterase 2A (PDE2A): Pyrazolo[1,5-a]pyridine derivatives have been reported as inhibitors of PDE2A. tandfonline.com One particular compound demonstrated an IC50 value of 1.35 nM for PDE2 inhibitory activity. tandfonline.com PDE2 is a dual-specific enzyme that hydrolyzes both cAMP and cGMP and is a potential therapeutic target for central nervous system disorders. tandfonline.com

Thymidine (B127349) Phosphorylase (TP): Pyrazolo[1,5-a] google.comnih.govtriazine derivatives, which are structurally related to the pyrazolo[1,5-a]pyrazine core, have been synthesized and evaluated as inhibitors of thymidine phosphorylase. researchgate.netnih.gov TP is an enzyme that plays a role in tumor growth, angiogenesis, and metastasis. researchgate.netnih.gov One of the most potent compounds, bearing a para-substituted pentafluorosulfur group, exhibited an IC50 value of 0.04 μM, which was significantly more potent than the lead compound, 7-deazaxanthine. nih.gov Kinetic studies revealed this compound to be a non-competitive inhibitor, suggesting it binds to a site other than the substrate-binding site. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrazolo[1,5-a]pyrazin-3-ol Analogs

Compound/Scaffold Target Enzyme IC50/Kd Value Notes
Pyrazolo[1,5-a]pyrazine derivatives RET Kinase Not specified Inhibit downstream Ras-MAPK and PI3K-Akt/mTOR pathways. google.com
CPL302253 (Pyrazolo[1,5-a]pyrimidine) PI3Kδ 2.8 nM Highly potent and selective inhibitor. mdpi.comnih.gov
Pyrazolo[1,5-a]pyridine derivative PDE2A 1.35 nM Shows good selectivity over other PDE isoforms. tandfonline.com
Pyrazolo[1,5-a] google.comnih.govtriazin-2-thioxo-4-one (Compound 17p) Thymidine Phosphorylase 0.04 µM Non-competitive inhibitor. nih.gov
RD-I-53 (Pyrazolo[1,5-a]pyrimidine) VPS34 Kinase Kd = 0.4 µM Selective inhibitor identified via KinomeScan. byu.edu
RD-I-53 (Pyrazolo[1,5-a]pyrimidine) JAK1-JH2 Pseudokinase Kd = 0.5 µM Selective inhibitor identified via KinomeScan. byu.edu
Pyrazolo[3,4-b]pyridine derivative (Compound 19) PIM-1 Kinase 26 nM Induces apoptosis in MCF-7 breast cancer cells. researchgate.net

Receptor Binding Profiling and Affinity Determination

The interaction of pyrazolo[1,5-a]pyrazine-containing scaffolds with their target proteins has been characterized through various binding assays. These studies are essential for understanding the affinity and selectivity of these compounds.

A competitive binding inhibition assay, KinomeScan™, was used to screen a pyrazolo[1,5-a]pyrimidine derivative (RD-I-53) against a panel of 453 kinases. byu.edu This profiling revealed selective binding to VPS34 kinase and JAK1-JH2 pseudokinase with dissociation constants (Kd) of 0.4 µM and 0.5 µM, respectively. byu.edu

In another study, a pyrazolo[4,3-c]pyridine derivative was identified as an inhibitor of the PEX14–PEX5 protein-protein interaction in Trypanosoma species. acs.org This compound showed a dissociation constant (KD) of 163 μM in NMR chemical shift perturbation assays and disrupted the peptide-protein interaction with an EC50 of 265 μM in an AlphaScreen assay. acs.org

For a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting AAK1, a structure-guided activity relationship study was conducted to establish the SAR, focusing on introducing different derivatives to enhance binding affinity. biorxiv.org Similarly, a scaffold-hopping strategy led to the identification of a pyrazolo[1,5-a]pyrimidine derivative with a Kd value of less than 1 μM for Cyclin G Associated Kinase (GAK). kuleuven.be

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of pyrazolo[1,5-a]pyrazine-containing compounds often stems from their ability to modulate fundamental cellular processes such as cell cycle progression and apoptosis.

Cell Cycle Arrest: Several derivatives have been shown to induce cell cycle arrest in cancer cell lines.

Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates caused G2/M phase cell cycle arrest in IMR-32 neuroblastoma cells. nih.gov

Novel pyrazolo[1,5-a]pyrimidine derivatives also induced G2/M arrest in various cancer cell lines. mdpi.com

In contrast, other pyrazolo[1,5-a]pyrimidine derivatives were found to cause a significant arrest in the G0-G1 phase of the cell cycle in RFX 393 cells. nih.gov

A pyrazolo[3,4-b]pyridine derivative, compound 19, induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net

Apoptosis: Induction of programmed cell death, or apoptosis, is a key mechanism for the anti-cancer activity of these compounds.

Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been shown to induce apoptosis in a dose-dependent manner in lung cancer cell lines.

Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates activate the p53 signaling pathway, leading to an increase in the expression of pro-apoptotic genes like Bax and caspases, and a decrease in anti-apoptotic proteins like Bcl2, ultimately triggering apoptosis. nih.gov

The pyrazolo[3,4-b]pyridine derivative, compound 19, was found to induce apoptosis by increasing the expression of pro-apoptotic genes and inhibiting anti-apoptotic genes. researchgate.net

Similarly, pyrazolo[1,5-a]pyrimidine derivatives 6s and 6t were shown to significantly induce both early and late apoptosis in RFX 393 cells. nih.gov

Signaling Pathways: The biological effects of these compounds are mediated through their influence on critical intracellular signaling pathways.

Inhibition of RET kinase by pyrazolo[1,5-a]pyrazine compounds directly impacts downstream pathways, including the Ras-MAPK and PI3K-Akt/mTOR signaling cascades, which are fundamental for cell growth and survival. google.com

In neuroblastoma cells, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates activate the p53 pathway by promoting its phosphorylation and downregulating key oncogenic proteins such as MYCN and Mdm2. nih.gov They also lead to a decrease in survival proteins like Akt1. nih.gov

Table 2: Molecular Mechanisms of this compound Analogs

Compound/Scaffold Cell Line Mechanism of Action Affected Pathway
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative A549, H322 (Lung Cancer) Induces cell cycle arrest and apoptosis. Not specified
Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugate IMR-32 (Neuroblastoma) G2/M cell cycle arrest, apoptosis. nih.gov p53 signaling, Akt1, MYCN downregulation. nih.gov
Pyrazolo[1,5-a]pyrimidine derivative Multiple cancer lines G2/M cell cycle arrest, apoptosis. mdpi.com Not specified
Pyrazolo[1,5-a]pyrimidine derivative RFX 393 G0/G1 cell cycle arrest, apoptosis. nih.gov Not specified
Pyrazolo[3,4-b]pyridine derivative (Compound 19) MCF-7 (Breast Cancer) G2/M cell cycle arrest, apoptosis. researchgate.net Not specified

Cellular Target Identification and Validation

Identifying and validating the specific cellular targets of pyrazolo[1,5-a]pyrazine-containing scaffolds is crucial for understanding their mechanism of action and for the development of selective therapeutics. A scaffold-hopping strategy, which involves modifying the core chemical structure, has been employed to identify novel scaffolds with affinity for specific targets like Cyclin G Associated Kinase (GAK). kuleuven.be This approach led to the identification of a pyrazolo[1,5-a]pyrimidine scaffold as a viable starting point for developing GAK inhibitors. kuleuven.be

Target validation studies using in vivo cancer models have shown that inhibiting the expression of certain target kinases can block tumor growth. google.com For instance, the development of macrocyclic pyrazolo[1,5-a]pyrimidine inhibitors of AAK1 involved testing their cellular activity by observing the phosphorylation of the AP-2 complex, a downstream target. biorxiv.org Furthermore, resistance studies in Mycobacterium tuberculosis identified a specific FAD-dependent hydroxylase (Rv1751) as the enzyme responsible for conferring resistance to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by metabolizing the compounds. researchgate.net This finding helps to elucidate the mechanism of action and potential resistance pathways. researchgate.net

Interaction with Biological Macromolecules

The biological activity of pyrazolo[1,5-a]pyrazine-based compounds is fundamentally dependent on their interaction with biological macromolecules, primarily proteins.

Proteins: The interaction of pyrazolopyrimidine derivatives with proteins, particularly kinases, has been extensively studied. These interactions are typically non-covalent. nih.gov Analysis of crystal structures from the Protein Data Bank reveals that aromatic π-π stacking interactions are present in approximately 91% of pyrazolopyrimidine-protein complexes, while hydrogen bonds and other polar contacts are found in about 73% of structures. nih.gov For example, the design of dual CDK2/TRKA inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold aimed to preserve hydrogen bonding interactions with key amino acid residues (Leu83 of CDK2 and Met592 of TRKA) in the respective active sites. nih.gov Similarly, docking studies of PI3Kδ inhibitors showed a crucial hydrogen bond between the morpholine (B109124) oxygen of the pyrazolo[1,5-a]pyrimidine derivative and the amino acid Val-828 in the hinge region of the enzyme's active site. nih.gov

Nucleic Acids: While the primary targets identified for this scaffold are proteins, the ability of heterocyclic compounds to interact with DNA is a known mechanism for some anti-cancer agents. For instance, some pyridine (B92270) derivatives exert cytotoxic effects via DNA intercalation. researchgate.net However, specific studies detailing the direct interaction of this compound scaffolds with nucleic acids are less common compared to the extensive research on their protein interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazolo 1,5 a Pyrazin 3 Ol Derivatives

Systematic Core and Substituent Modifications

Systematic modification of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a key strategy for exploring and optimizing biological activity. The versatility of its synthesis allows for diverse substituents to be introduced across the pyrazole (B372694) and pyrimidine (B1678525) rings. mdpi.com

Key positions for modification and their observed impact on activity include:

Position 3: SAR investigations into kinase inhibitors have shown that incorporating small hydrophobic groups at this position can significantly enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov For instance, in a series of Tropomyosin receptor kinase (Trk) inhibitors, the introduction of an amide bond of picolinamide (B142947) at the third position markedly improved activity. mdpi.comnih.gov Conversely, replacing a COOEt group with a cyano (CN) group at position 3 resulted in a notable increase in inhibitory activity against CDK2 and TRKA kinases. nih.gov

Position 5: This position is critical for selectivity and potency. In the context of FLT3-ITD inhibitors, optimization of substituents at position 5 led to the discovery of potent derivatives with IC50 values in the sub-nanomolar range. nih.govresearchgate.net For PI3Kδ inhibitors, introducing indole (B1671886) derivatives at the C(5) position was found to be a promising strategy for enhancing selectivity. semanticscholar.orgnih.govmdpi.com Studies have also shown that electron-withdrawing substituents at position 5 generally improve antibacterial potency. nih.gov

Position 7: Modifications at this position often influence interactions within the hinge region of kinases. For PI3Kδ inhibitors, a morpholine (B109124) ring at position 7 is considered crucial for forming a critical hydrogen bond with the Val-828 residue in the enzyme's hinge region. nih.govsemanticscholar.org The electronic properties of aromatic amines substituted at the C7 position can also dictate the reaction conditions needed for their synthesis and influence final activity. nih.gov

The following table summarizes the impact of various substitutions on the activity of pyrazolo[1,5-a]pyrimidine derivatives against different targets.

TargetPosition ModifiedSubstituent TypeEffect on ActivityReference
Kinases (general) 3Small hydrophobic groupsEnhanced ATP pocket binding nih.gov
TrkA Kinase 3Picolinamide (amide bond)Significant enhancement mdpi.comnih.gov
CDK2/TRKA Kinases 3Cyano group (vs. COOEt)Remarkable increase nih.gov
FLT3-ITD 5Various heterocyclic moietiesPotent inhibition (sub-nM IC50) nih.gov
PI3Kδ 5Indole derivativesImproved selectivity semanticscholar.org
Bacteria 5Electron-withdrawing groupsImproved potency nih.gov
PI3Kδ 7MorpholineCrucial for hinge binding nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazolo[1,5-a]pyrimidine derivatives, QSAR models have been developed to predict inhibitory activity against various targets, such as Checkpoint kinase 1 (Chk1). researchgate.net

One study on Chk1 inhibitors utilized both Support Vector Machine (SVM) and a combination of Particle Swarm Optimization with SVM (PSO-SVM) to construct QSAR models. The models were built using molecular descriptors that quantify various physicochemical properties of the molecules. The performance of the PSO-SVM model was found to be superior to the standard SVM model, indicating its potential as a promising method for QSAR studies. researchgate.net

While specific QSPR models for Pyrazolo[1,5-a]pyrazin-3-ol were not found, the principles are widely applied. QSPR correlates structural features with physicochemical properties like solubility, lipophilicity, and metabolic stability. For pyrazolo[1,5-a]pyrimidine derivatives, descriptors related to topology, electronic distribution (e.g., partial charges), and hydrophobicity are often used to build predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. johnshopkins.edu

A hypothetical QSAR model summary is presented below to illustrate the typical statistical parameters used to validate such models.

Model TypeTargetStatistical ParameterValueInterpretationReference
PSO-SVM Chk1RMSE (Training Set)0.0886Low error in fitting the model to the training data. researchgate.net
PSO-SVM Chk1RMSE (Test Set)0.1803Good predictive power on an external set of compounds. researchgate.net
SVM Chk1RMSE (Training Set)0.2185Higher error compared to the PSO-SVM model. researchgate.net
SVM Chk1RMSE (Test Set)0.4023Lower predictive power compared to the PSO-SVM model. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This approach is particularly useful when the 3D structure of the biological target is unknown.

For pyrazolo[1,5-a]pyrimidine derivatives, pharmacophore models have been successfully used to identify novel inhibitors. In one study targeting the InhA enzyme, an essential component in mycolic acid synthesis, a pharmacophore model was generated from known inhibitors. nih.gov This model, consisting of features like hydrogen bond acceptors, donors, and hydrophobic regions, was then used as a 3D query to screen large chemical databases (such as the ZINC database). This virtual screening process identified novel pyrazolo[1,5-a]pyrimidine analogues as potential hits, which were subsequently synthesized and confirmed as inhibitors. nih.gov

Similarly, SAR studies on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones helped identify the key features of the pharmacophore, leading to substantial improvements in activity. nih.govdundee.ac.uksemanticscholar.org These models guide the design of new molecules by ensuring they possess the correct spatial arrangement of functional groups to interact effectively with the target.

Influence of Substituent Electronic and Steric Effects on Biological Activity and Selectivity

The biological activity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives are significantly influenced by the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of their substituents. nih.gov

Electronic Effects: The introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the heterocyclic core, which can impact binding interactions like hydrogen bonding or π–π stacking. For example, studies have shown that placing electron-withdrawing substituents at position 5 can enhance antibacterial activity. nih.gov In another context, the synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines required different reaction conditions depending on whether the aromatic amine substituent contained electron-donating or electron-withdrawing groups, highlighting the impact of electronics on chemical reactivity and, by extension, on the ease of generating diverse analogues. nih.gov

Steric Effects: The size and bulk of substituents are critical for fitting into the binding pocket of a target protein. For PI3Kδ inhibitors, steric hindrance in the tryptophan shelf region of the enzyme is a key determinant of selectivity over other PI3K isoforms. nih.govsemanticscholar.org The design of inhibitors often involves optimizing substituents to maximize favorable contacts while avoiding steric clashes. For instance, replacing a larger group with a smaller, more optimal one like a pyrazole was used to minimize steric conflicts and improve molecular orientation in Trk inhibitors. mdpi.com Similarly, studies on GPR119 agonists revealed that only small substituents like methyl and halogen groups were tolerated at positions 2 and 6, whereas larger groups led to a loss of activity. researchgate.net

Computational Approaches for Rational Design and Lead Optimization

Computational chemistry provides a suite of powerful tools for the rational design and optimization of drug candidates, saving time and resources compared to traditional synthesis and screening alone. For pyrazolo[1,5-a]pyrimidine derivatives, these approaches have been widely applied. semanticscholar.orgnih.gov

Molecular Docking: This is one of the most common techniques used to predict the binding orientation and affinity of a small molecule to its protein target. ekb.eg Docking studies have been instrumental in understanding the SAR of pyrazolo[1,5-a]pyrimidine inhibitors. For example, docking simulations of CDK2/TRKA inhibitors revealed that they adopt binding modes similar to known lead compounds, forming crucial hydrogen bonds with hinge region residues like Met592 (in TRKA). mdpi.comnih.govmdpi.com Similarly, docking of PI3Kδ inhibitors showed how an indole group at the C(5) position could form an additional hydrogen bond with Asp-787 in the affinity pocket, explaining its role in enhancing selectivity. mdpi.com

Virtual Screening: As mentioned in the pharmacophore section, computational models can be used to screen vast libraries of virtual compounds to identify those with a high probability of being active. This approach has been used to identify novel pyrazolo[1,5-a]pyrimidine scaffolds as potential inhibitors for various targets. nih.gov

ADME/Toxicity Prediction: In silico models are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of designed compounds. johnshopkins.edu These predictions help prioritize candidates with better drug-like properties for synthesis, filtering out those likely to fail later in development due to poor pharmacokinetics or toxicity. tpcj.orgekb.eg

These computational methods, often used in concert, provide deep insights into molecular interactions and guide the iterative process of lead optimization, leading to the development of more potent and selective drug candidates. mdpi.com

Synthetic Applications and Functional Materials Development Featuring the Pyrazolo 1,5 a Pyrazin 3 Ol Core

Use as Building Blocks in Complex Molecule Synthesis

While direct examples of Pyrazolo[1,5-a]pyrazin-3-ol as a building block are scarce, related derivatives of the core scaffold have been utilized in the synthesis of more complex heterocyclic systems. For instance, 4-chloropyrazolo[1,5-a]pyrazines have served as precursors for pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These acetonitrile (B52724) derivatives were subsequently used as key intermediates to construct a new, more complex pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system through an annulation reaction involving the addition of a pyridine (B92270) ring. enamine.net

In a different context, various pyrazolo[1,5-a]pyrazine (B3255129) derivatives have been the subject of patent literature, focusing on their application in medicinal chemistry. google.com For example, compounds like 4-hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid have been synthesized as part of research into Janus kinase (JAKS) family inhibitors. google.com The synthesis of these more complex molecules relies on building upon the foundational pyrazolo[1,5-a]pyrazine core, demonstrating its utility as a structural scaffold.

Integration into Optoelectronic and Luminescent Materials

There is no specific information available in the search results regarding the integration of this compound or its derivatives into optoelectronic and luminescent materials.

Applications in Sensing and Probe Development

There is no specific information available in the search results regarding the application of this compound or its derivatives in sensing and probe development.

Catalytic Applications of this compound Derivatives

There is no specific information available in the search results regarding the catalytic applications of this compound or its derivatives.

Future Directions and Emerging Research Avenues for Pyrazolo 1,5 a Pyrazin 3 Ol

Development of Novel and Efficient Synthetic Methodologies

The creation of diverse Pyrazolo[1,5-a]pyrazin-3-ol derivatives is fundamental to exploring their structure-activity relationships. nih.gov Current research is focused on developing innovative and efficient synthetic strategies that offer advantages over traditional methods. These include one-pot multicomponent reactions, the use of environmentally friendly techniques, and methods that allow for the precise placement of different chemical groups on the core structure.

Recent advancements have highlighted several promising approaches:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields. For example, microwave irradiation has been successfully used in the one-step, solvent-free synthesis of substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Another study demonstrated the use of microwave-assisted synthesis for producing 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines in just one hour with good to excellent yields. byu.edu

Ultrasound Irradiation: As a green chemistry approach, ultrasound has been employed to promote the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines in aqueous ethanol (B145695), offering high yields and environmental benefits. bme.hueurjchem.com

Catalyst-Driven Reactions: The use of catalysts like copper and palladium is enabling more complex and specific chemical transformations. For instance, a copper-catalyzed Ullmann-type coupling has been developed for the rapid synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have also been instrumental in creating a variety of derivatives. rsc.orgnih.govacs.org

Novel Cyclization Strategies: Researchers are continuously exploring new ways to construct the core pyrazolo[1,5-a]pyrimidine (B1248293) ring system. These include one-pot cyclization methods and reactions involving different starting materials like acetylenic esters to generate novel derivatives. nih.govbme.hu

Synthetic MethodologyKey FeaturesRepresentative Starting MaterialsCatalyst/ConditionsReported Advantages
Microwave-Assisted SynthesisRapid, often solvent-freeEthyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and aminesMicrowave irradiationReduced reaction times, improved yields
Ultrasound IrradiationEnvironmentally friendlyAminopyrazoles and formylated active proton compoundsKHSO4 in aqueous ethanolHigh yields, milder conditions bme.hueurjchem.com
Copper-Catalyzed AminationEfficient C-N bond formation5-Amino-3-bromopyrazolo[1,5-a]pyrimidine precursors and various aminesCuI and a carbazole-based ligandShort reaction times, excellent yields, broad substrate scope nih.gov
Palladium-Catalyzed Cross-CouplingVersatile C-C and C-N bond formationHalogenated pyrazolo[1,5-a]pyrimidines and boronic acids or aminesPalladium catalysts (e.g., Pd(OAc)2) with ligands (e.g., BINAP)Access to a wide range of derivatives nih.govacs.org

Exploration of Untapped Biological Targets and Mechanistic Insights

While the anticancer properties of this compound derivatives have been a primary focus, there is a growing interest in exploring their potential against a wider range of biological targets. Understanding the precise mechanisms by which these compounds exert their effects is crucial for developing more potent and selective drugs.

Future research in this area will likely concentrate on:

Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives have shown activity as kinase inhibitors, which are important targets in cancer therapy. nih.govrsc.org Further studies are needed to identify novel kinase targets and to understand how these compounds interact with the kinase active site. For example, derivatives have been identified as potent inhibitors of Pim-1 and Flt-3 kinases. nih.gov

Novel Therapeutic Areas: Beyond cancer, these compounds have potential applications in treating inflammatory diseases, viral infections, and other conditions. evitachem.com Investigating their activity against targets relevant to these diseases could open up new therapeutic avenues.

Mechanism of Action Studies: Elucidating the detailed molecular mechanisms of action is a critical next step. This includes identifying the specific binding sites on target proteins, understanding how the compounds modulate signaling pathways, and investigating their effects on cellular processes like apoptosis and autophagy. For instance, some derivatives have been shown to induce apoptosis in cancer cells.

Biological Target ClassSpecific ExamplesTherapeutic PotentialKey Research Focus
Protein KinasesPim-1, Flt-3, CDK2, TRKA nih.govmdpi.comCancer, inflammatory disordersIdentifying novel kinase targets and understanding binding interactions.
Enzymes in Pathogen ReplicationViral proteases, bacterial enzymesAntiviral, antibacterial therapiesScreening against a broad range of pathogens.
Receptors and Ion ChannelsGPCRs, ion channels involved in CNS disordersNeurological and psychiatric conditionsExploring activity in models of CNS diseases.

Advanced Computational Tools for Predictive Modeling and Design

Computational chemistry is playing an increasingly important role in drug discovery. By using computer models, researchers can predict the properties of molecules before they are synthesized, saving time and resources.

For this compound research, advanced computational tools can be applied to:

Virtual Screening: Large libraries of virtual compounds can be screened against the three-dimensional structure of a biological target to identify potential hits. byu.edu

Structure-Activity Relationship (SAR) Studies: Computational models can help to understand how changes in the chemical structure of a molecule affect its biological activity. rsc.org This information can then be used to design more potent and selective compounds.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their development. rsc.org Computational models can provide early indications of potential liabilities, allowing for the design of molecules with better drug-like properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a target protein. rsc.org It provides valuable insights into the binding mode and can guide the design of new derivatives with improved affinity.

Integration of this compound into Multifunctional Systems

The versatility of the this compound scaffold makes it an attractive component for inclusion in more complex molecular systems. This could lead to the development of novel diagnostics, drug delivery systems, and materials with unique properties.

Potential areas of exploration include:

Fluorescent Probes: The photophysical properties of some pyrazolo[1,5-a]pyrimidine derivatives suggest their potential use as fluorescent probes for imaging biological processes. mdpi.com

Drug Conjugates: Attaching the this compound scaffold to other molecules, such as targeting ligands or other therapeutic agents, could lead to the development of combination therapies or targeted drug delivery systems.

Functional Materials: The unique electronic and structural features of these compounds could be exploited in the development of new materials for applications in electronics or optics. evitachem.com

Challenges and Opportunities in this compound Research

Despite the significant promise of this compound and its derivatives, several challenges remain. Overcoming these hurdles will be key to translating the potential of this scaffold into clinical applications.

Key challenges and opportunities include:

Selectivity: Achieving selectivity for a specific biological target is a major challenge in drug discovery. rsc.org While some selective inhibitors have been developed, further optimization is needed to minimize off-target effects.

Drug Resistance: The development of resistance to anticancer drugs is a significant clinical problem. rsc.org Designing new derivatives that can overcome known resistance mechanisms is a critical area of research.

Bioavailability: The ability of a drug to reach its target in the body is a key determinant of its efficacy. rsc.org Improving the bioavailability of this compound derivatives through chemical modification is an important goal.

Toxicity: Ensuring the safety of new drug candidates is paramount. rsc.org Early assessment of potential toxicity is essential to guide the selection of the most promising compounds for further development.

The continued exploration of the chemical space around the this compound scaffold, coupled with a deeper understanding of its biological interactions, holds immense potential for the discovery of new and effective therapeutic agents.

Conclusion

Summary of Key Academic Advancements in Pyrazolo[1,5-a]pyrazin-3-ol Research

Research into pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds to which this compound belongs, has seen significant advancements in synthetic methodologies and the exploration of their biological activities. nih.gov Scientists have developed a variety of strategies to synthesize the pyrazolo[1,5-a]pyrimidine (B1248293) core, including cyclization, condensation, and three-component reactions. mtu.edursc.org Modern techniques such as microwave-assisted synthesis and green chemistry approaches have also been employed to improve reaction efficiency and environmental friendliness. mtu.edursc.org

A key area of progress lies in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.comresearchgate.net Techniques like palladium-catalyzed cross-coupling and click chemistry have allowed for the introduction of diverse functional groups, leading to a wide range of derivatives with enhanced structural diversity and biological activity. mtu.edursc.org For instance, a one-pot cyclization method has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

From a medicinal chemistry perspective, pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" due to their wide spectrum of biological activities. nih.govencyclopedia.pub They have shown potential as anticancer, antiviral, anti-inflammatory, and kinase inhibitory agents. nih.gov Specifically, they have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. mtu.edursc.org Structure-activity relationship (SAR) studies have been instrumental in understanding how the substitution patterns on the pyrazolo[1,5-a]pyrimidine ring influence their pharmacological properties. mtu.edursc.org

Broader Implications for Heterocyclic Chemistry and Chemical Biology

The study of this compound and its parent scaffold, pyrazolo[1,5-a]pyrimidine, has significant implications for the broader fields of heterocyclic chemistry and chemical biology. The development of diverse synthetic routes to this fused heterocyclic system contributes valuable tools and strategies to the synthetic organic chemist's toolkit for constructing complex molecular architectures. nih.gov The exploration of various reaction conditions and catalysts, such as microwave irradiation to control regioselectivity, expands the fundamental understanding of reaction mechanisms in heterocyclic chemistry. nih.gov

In chemical biology, the pyrazolo[1,5-a]pyrimidine core serves as a versatile scaffold for the design of new therapeutic agents. nih.govmdpi.com Its ability to act as a bioisostere for naturally occurring purines makes it a valuable template for designing enzyme inhibitors. rsc.orgbyu.edu The investigation of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of protein kinases has provided crucial insights into cellular signaling pathways and has the potential to lead to the development of new targeted therapies for diseases like cancer. mtu.edursc.orgnih.gov Furthermore, the study of their photophysical properties opens up possibilities for their use as fluorescent probes and in materials science. nih.gov The ongoing research in this area highlights the importance of fused heterocyclic systems in drug discovery and the development of new chemical tools to probe biological processes. mtu.edursc.org

Q & A

Q. What are the common synthetic strategies for Pyrazolo[1,5-a]pyrazin-3-ol derivatives?

this compound derivatives are typically synthesized via cyclocondensation reactions. A widely used method involves reacting 3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated systems under conventional heating or microwave-assisted conditions . For example:

  • Water-mediated synthesis : A green approach using Cs₂CO₃, CuI, and H₂O at 100°C under nitrogen achieves regioselective formation with reduced environmental impact .
  • Ultrasound-assisted synthesis : KHSO₄-catalyzed reactions under ultrasonic irradiation improve yields (up to 90%) and reduce reaction time (30–60 minutes) .
MethodConditionsYield (%)Key AdvantageReference
Cyclocondensationβ-dicarbonyl + 3-aminopyrazole60–80Versatile functionalization
Microwave-assistedSolvent-free, 150°C, 20 min70–85Rapid synthesis
Water-mediatedH₂O, 100°C, 12 h65–75Eco-friendly

Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?

NMR is critical for structural confirmation. Key strategies include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH at δ 8–10 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • HMBC experiments : Resolve regiochemistry ambiguities by correlating ¹H signals with quaternary carbons (e.g., distinguishing C-5 vs. C-7 substitution) .
  • 15N-labeled studies : Confirm nitrogen connectivity in complex derivatives .

Q. What methods evaluate the antimicrobial activity of this compound compounds?

Standard protocols include:

  • Agar dilution assays : Measure minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., thiazol-2-yldiazenyl) to enhance potency .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Regioselectivity depends on the electrophile and reaction conditions:

  • Electron-deficient systems : α,β-unsaturated nitriles favor C-5 substitution .
  • Catalytic control : KHSO₄ under ultrasound irradiation directs formation of 8,8-dimethyl dihydroquinazolinones .
  • X-ray crystallography : Resolves ambiguous structures when spectral data is inconclusive (e.g., triclinic crystal system for 6a) .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Screen derivatives against target proteins (e.g., Pim-1 kinase, CDK2) to prioritize synthesis .
  • QSAR models : Correlate substituent parameters (e.g., logP, polar surface area) with bioactivity .

Q. How to resolve contradictions in spectral data for structural elucidation?

Conflicting spectral interpretations require advanced techniques:

  • X-ray crystallography : Provides unambiguous proof of regiochemistry (e.g., C-3 vs. C-5 substitution in pyrazoloquinazolines) .
  • HRMS and elemental analysis : Validate molecular formulas (e.g., C₁₃H₁₁N₅O with 0.3 ppm mass error) .
  • Comparative synthesis : Replicate literature routes (e.g., Zaleplon analogs) to verify spectral assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.